molecular formula C9H7Cl3O3 B14019662 Methyl 2,4,6-trichloro-3-methoxybenzoate

Methyl 2,4,6-trichloro-3-methoxybenzoate

Cat. No.: B14019662
M. Wt: 269.5 g/mol
InChI Key: MMVNCCROSVLFPQ-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trichloro-3-methoxybenzoate is a synthetic benzoate ester derivative designed for chemical and pharmaceutical research applications. It serves as a versatile synthetic intermediate and building block in organic synthesis. The distinct electron-withdrawing properties of the trichloro moiety, combined with the steric and electronic influence of the methoxy group, make this compound a valuable precursor for developing more complex molecular architectures. Researchers can utilize this compound in various reactions, including cross-couplings and nucleophilic substitutions, to create specialized chemical libraries or novel compounds for material science and drug discovery. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C9H7Cl3O3

Molecular Weight

269.5 g/mol

IUPAC Name

methyl 2,4,6-trichloro-3-methoxybenzoate

InChI

InChI=1S/C9H7Cl3O3/c1-14-8-5(11)3-4(10)6(7(8)12)9(13)15-2/h3H,1-2H3

InChI Key

MMVNCCROSVLFPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1Cl)C(=O)OC)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Methyl 3-methoxybenzoate Derivatives

One common approach to preparing methyl 2,4,6-trichloro-3-methoxybenzoate is through electrophilic chlorination of methyl 3-methoxybenzoate or its derivatives using chlorinating agents such as N-chlorosuccinimide (NCS) in an appropriate solvent like N,N-dimethylformamide (DMF). The reaction proceeds under controlled temperature conditions to promote selective chlorination at the 2, 4, and 6 positions.

Typical procedure:

  • Dissolve methyl 3-methoxybenzoate in DMF.
  • Add N-chlorosuccinimide gradually while stirring.
  • Maintain the reaction temperature initially at 30–45 °C for 4–6 hours to allow initial chlorination.
  • Increase temperature to 60–80 °C for 3–5 hours to complete the chlorination.
  • Cool the reaction mixture to 0 °C and allow crystallization for 8 hours.
  • Filter and wash the crude product with deionized water at 50 °C for 3–5 hours.
  • Dry the product to obtain this compound as a fine solid.

This method offers high yield, safety, and environmental benefits due to the reuse of DMF solvent and mild reaction conditions.

Nucleophilic Substitution and Methoxylation

In some synthetic routes, selective chlorination is followed by nucleophilic substitution to introduce the methoxy group at the 3 position. For example, starting from 2,4,6-trichlorobenzoic acid or its methyl ester, nucleophilic substitution with sodium methoxide or other methoxide sources in an organic solvent can yield the methoxy-substituted product.

Key steps:

  • Prepare 2,4,6-trichlorobenzoic acid or methyl ester via chlorination.
  • React the trichlorinated intermediate with sodium methoxide in methanol or a similar solvent under reflux.
  • Isolate the this compound after purification.

This approach allows precise control over methoxy group placement and can be combined with chlorination steps for efficient synthesis.

Photoredox Catalysis for Selective Chlorination

Recent advances have demonstrated the use of photoredox catalysis combined with N-chlorosuccinimide to achieve selective C–H chlorination on aromatic rings. Using photocatalysts such as 4CzIPN under visible light irradiation in tetrahydrofuran (THF) solvent, methyl 3-methoxybenzoate derivatives can be chlorinated at specific positions, including the 2, 4, and 6 positions.

Typical conditions:

  • Methyl 3-methoxybenzoate derivative (0.2 mmol) in THF (2 mL).
  • N-chlorosuccinimide (0.22 mmol) as chlorinating agent.
  • Photocatalyst 4CzIPN (0.01 M, 0.2 mL pre-dissolved in THF).
  • Irradiation under visible light at room temperature.
  • Reaction times vary but generally yield 78–95% of chlorinated products.
  • Purification by silica gel chromatography.

This method offers high selectivity, mild conditions, and good yields, making it a promising alternative for synthesizing this compound.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Yield (%) Advantages Notes
Electrophilic chlorination with NCS in DMF Methyl 3-methoxybenzoate, N-chlorosuccinimide, DMF, 30–80 °C, 7–11 h total High (not explicitly quantified) High mole yield, low cost, reuse of DMF, safety Requires temperature control and crystallization step
Nucleophilic substitution with sodium methoxide 2,4,6-Trichlorobenzoic acid methyl ester, sodium methoxide, methanol, reflux Moderate to high Precise methoxy group introduction Dependent on availability of trichlorobenzoic acid intermediate
Photoredox catalysis with 4CzIPN and NCS Methyl 3-methoxybenzoate, NCS, 4CzIPN, THF, visible light, room temp 78–95 Mild conditions, high selectivity, environmentally friendly Requires photoredox setup, purification by chromatography

Research Results and Observations

  • The chlorination reaction using N-chlorosuccinimide in DMF is well-documented to proceed efficiently with controlled temperature stages to achieve selective chlorination at the 2, 4, and 6 positions of the aromatic ring.
  • The nucleophilic substitution step for methoxylation is effective when performed under basic conditions with sodium methoxide, facilitating the substitution of chlorine at the 3 position by a methoxy group.
  • Photoredox catalysis methods provide an innovative and greener alternative, allowing selective chlorination without harsh reagents or high temperatures, with yields up to 95% and minimal by-products.
  • The combination of these methods can be optimized depending on scale, available reagents, and desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,6-trichloro-3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

While the query specifically requests information on "Methyl 2,4,6-trichloro-3-methoxybenzoate," the search results primarily provide information on the related compound Ethyl 2,4,6-trichloro-3-methoxybenzoate . Also, the CAS number provided 2734779-58-7 resolves to Methyl 2,4,6-trichlorobenzoate .

Given this ambiguity, the following information is presented, focusing on the applications of Ethyl 2,4,6-trichloro-3-methoxybenzoate, with notes on similar compounds where relevant.

Ethyl 2,4,6-trichloro-3-methoxybenzoate is a chemical compound with the molecular formula C9H8Cl3O4C_9H_8Cl_3O_4. It features a benzoate structure substituted with three chlorine atoms at positions 2, 4, and 6, and a methoxy group at position 3. This compound belongs to the class of chlorinated aromatic compounds, known for diverse applications in pharmaceuticals and agrochemicals because of their biological activity.

Reactivity

The presence of multiple electronegative chlorine atoms can stabilize intermediates during nucleophilic attacks, highlighting the compound's reactivity.

Similar Compounds

Ethyl 2,4,6-trichloro-3-methoxybenzoate is unique due to its tri-chlorinated structure combined with a methoxy group that enhances its biological activity compared to similar compounds. Its specific arrangement allows for distinct interactions within biological systems and varied applications across fields such as pharmaceuticals and agriculture.

Compound NameStructure CharacteristicsUnique Features
Ethyl 2-chloro-3-methoxybenzoateOne chlorine atom; methoxy groupLess reactive than Ethyl 2,4,6-trichloro-3-methoxybenzoate
Ethyl 4-chloro-2-methylbenzoateOne chlorine atom; methyl groupExhibits different biological activity patterns
Ethyl 2,4-dichlorobenzoateTwo chlorine atoms; no methoxy groupMore commonly used as a pesticide
Methyl 2,4-dichlorobenzoateTwo chlorine atoms; methyl instead of ethylSimilar reactivity but different solubility properties

Biotransformation of Chlorothalonil

Mechanism of Action

The mechanism of action of Methyl 2,4,6-trichloro-3-methoxybenzoate involves its interaction with specific molecular targets. The chlorine atoms and methoxy group play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzymatic activities and disrupt cellular processes in microorganisms .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Functional Groups Similarity to Target
Methyl 2,4-dimethoxy-6-methylbenzoate 2,4-dimethoxy, 6-methyl Methoxy, Methyl 0.98
Methyl 2-methoxy-6-methylbenzoate 2-methoxy, 6-methyl Methoxy, Methyl 0.96
Target Compound 2,4,6-trichloro, 3-methoxy Chlorine, Methoxy, Ester N/A

Key Differences :

  • Steric Hindrance : Chlorine atoms (van der Waals radius ~1.8 Å) create greater steric hindrance than methoxy groups (~1.5 Å), affecting binding interactions in biological systems .

Triazine-Linked Benzoate Derivatives

Compounds such as Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k) and its bromo variant (5l) share ester functionalities but incorporate triazine cores .

  • Synthesis : These derivatives require sequential substitutions on trichlorotriazine, contrasting with the target compound’s simpler aromatic substitution pattern.
  • Applications : Triazine derivatives are often used in materials science or as enzyme inhibitors, whereas chlorinated benzoates are more common in pesticides .

Aliphatic Methyl Esters

  • Physicochemical Properties : The target compound’s aromaticity confers higher thermal stability (e.g., melting points ~80°C for triazine derivatives vs. <50°C for aliphatic esters).
  • Analytical Characterization : Both classes are analyzed via NMR and HPLC, but the target compound’s ¹H NMR would show distinct aromatic proton shifts (δ ~3.76 ppm for methoxy ).

Diterpenoid Methyl Esters

Sandaracopimaric acid methyl ester and communic acid methyl esters () are complex bicyclic diterpenoids.

  • Structural Complexity : These esters have fused terpene skeletons, unlike the planar aromatic system of the target compound.
  • Bioactivity: Diterpenoid esters exhibit antimicrobial properties, while chlorinated benzoates may act as herbicides .

Sulfonylurea Herbicides

Metsulfuron methyl ester and related agrochemicals () combine triazine and sulfonylurea groups with methyl benzoate moieties.

  • Mode of Action : Sulfonylureas inhibit acetolactate synthase (ALS), whereas chlorinated benzoates may disrupt membrane integrity.
  • Stability : The trichloro groups in the target compound likely enhance environmental persistence compared to sulfonylureas, which degrade via hydrolysis .

Q & A

Q. Advanced

  • Base selection : DIPEA (2.25 equiv.) effectively deprotonates intermediates without promoting hydrolysis .
  • Temperature control : Maintaining 40°C prevents thermal decomposition of sensitive intermediates .
  • Stoichiometry : A slight excess of methyl 3-aminobenzoate (1.15 equiv.) drives the reaction to completion .

How can researchers validate the absence of regioisomers in the final product?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Correlate proton and carbon shifts to confirm substitution patterns .
  • X-ray crystallography : If crystals are obtainable, SHELXL refinement (via SHELX suite ) provides unambiguous structural proof.

What are the implications of solvent choice on reaction efficiency in multi-step syntheses?

Q. Basic

  • Polar aprotic solvents : 1,4-Dioxane is preferred for coupling reactions due to its ability to stabilize transition states .
  • Work-up : Ice/water quenching precipitates products while minimizing side reactions .

How should researchers troubleshoot low yields in the final coupling step?

Q. Advanced

  • Reagent quality : Ensure anhydrous conditions to prevent hydrolysis of 2,4,6-trichlorotriazine .
  • Kinetic vs. thermodynamic control : Lower temperatures (-35°C) favor selective monochloride substitution in Step 1 .

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